

An In-depth Technical Guide to 2,5-Dibromobenzonitrile: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dibromobenzonitrile**

Cat. No.: **B1588832**

[Get Quote](#)

This guide provides a comprehensive overview of the physical and chemical properties of **2,5-dibromobenzonitrile**, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's synthesis, reactivity, and key applications, with a focus on the causality behind experimental choices and the principles of scientific integrity.

Introduction and Molecular Overview

2,5-Dibromobenzonitrile, with the CAS number 57381-41-6, is a di-brominated aromatic nitrile.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, makes it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of the bromine atoms at the 2 and 5 positions, coupled with the electron-withdrawing nature of the nitrile group, imparts a unique reactivity profile that is highly sought after in medicinal chemistry and materials science.[2][3] This guide will explore the fundamental characteristics of this compound and its role in advancing scientific innovation.

Physicochemical Properties

The physical properties of **2,5-dibromobenzonitrile** are crucial for its handling, storage, and application in various reaction conditions. It is a solid at room temperature with a melting point in the range of 132-134 °C, which simplifies its manipulation in a laboratory setting.[2][3] A summary of its key physical and chemical properties is presented in the table below.

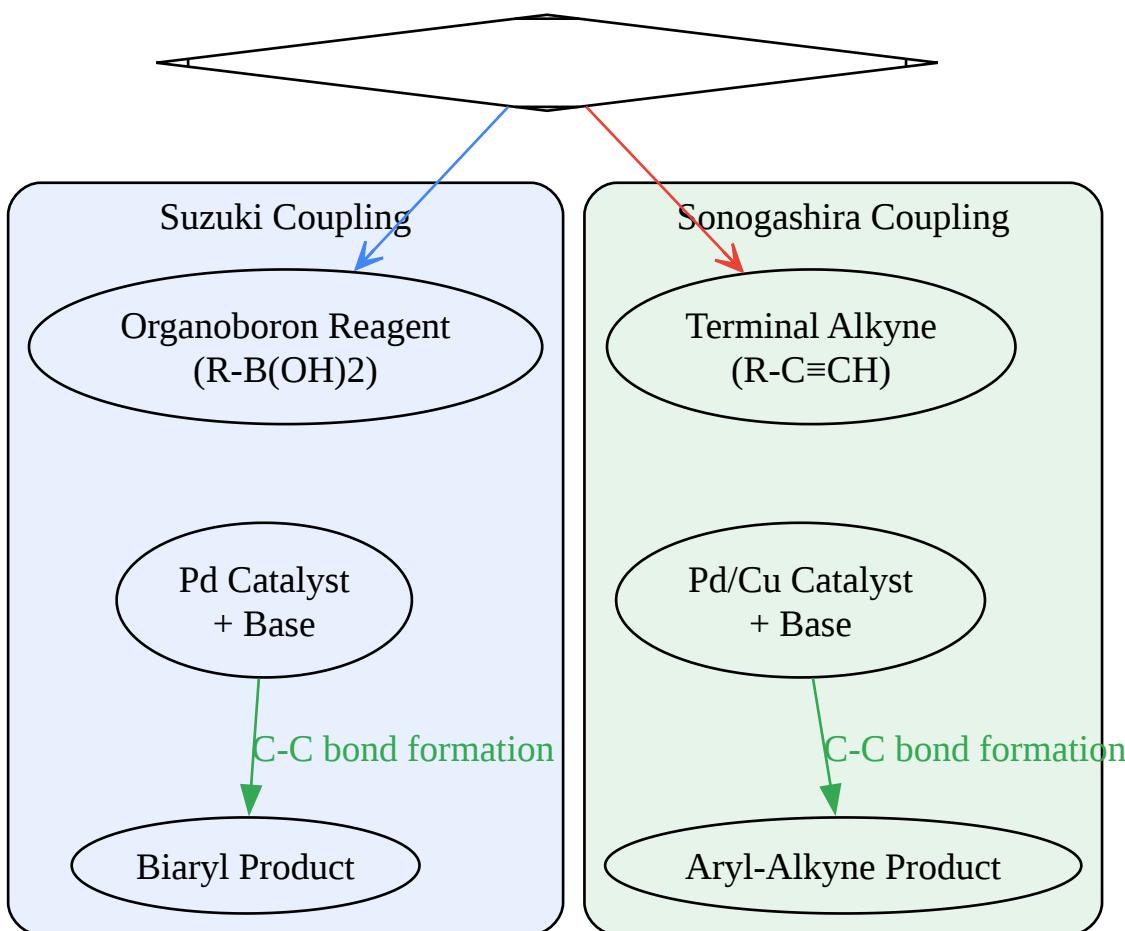
Property	Value	Source(s)
CAS Number	57381-41-6	[1] [2]
Molecular Formula	C ₇ H ₃ Br ₂ N	[1]
Molecular Weight	260.91 g/mol	[1]
Appearance	Solid	[2] [3]
Melting Point	132-134 °C	[2] [3]
Density	~2.06 g/cm ³	[2] [3]
Purity	Typically ~97%	[3]

Synthesis of 2,5-Dibromobenzonitrile

The most common route for the synthesis of **2,5-dibromobenzonitrile** is the electrophilic bromination of benzonitrile.[\[2\]](#) This reaction requires careful control of conditions to achieve the desired regioselectivity, ensuring the bromine atoms are introduced at the 2 and 5 positions of the benzonitrile ring.[\[2\]](#) Key parameters that influence the outcome of the synthesis include the choice of brominating agent, solvent, and reaction temperature.[\[2\]](#)

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **2,5-dibromobenzonitrile** is primarily dictated by the two bromine atoms and the nitrile functional group. The bromine atoms are excellent leaving groups, making the molecule an ideal substrate for a variety of cross-coupling reactions.[\[2\]](#)[\[3\]](#)


Palladium-Catalyzed Cross-Coupling Reactions

2,5-Dibromobenzonitrile is extensively used in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[\[3\]](#) These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[\[3\]](#)

- Suzuki Coupling: This reaction involves the coupling of **2,5-dibromobenzonitrile** with an organoboron compound in the presence of a palladium catalyst and a base. It is a powerful

tool for creating biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.

- Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between **2,5-dibromobenzonitrile** and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of conjugated enynes and other acetylene-containing compounds.

[Click to download full resolution via product page](#)

Transformations of the Nitrile Group

The nitrile group in **2,5-dibromobenzonitrile** provides an additional site for functionalization. It can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this versatile intermediate.^[2] These transformations allow for the introduction of new

functionalities that can be crucial for the biological activity of a target molecule or the properties of a material.

Applications in Drug Development and Material Science

The unique structural features and reactivity of **2,5-dibromobenzonitrile** make it a valuable building block in both the pharmaceutical and material science sectors.

- **Pharmaceutical Synthesis:** In drug discovery, this compound serves as a key intermediate for the synthesis of diverse molecular scaffolds.[3] The ability to perform selective cross-coupling reactions at the bromine positions allows for the systematic exploration of chemical space to identify compounds with optimal therapeutic properties.[3]
- **Advanced Materials:** In material science, **2,5-dibromobenzonitrile** is utilized in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The introduction of this building block into polymer chains can be used to create extended conjugated systems, which are essential for the desired electronic and photophysical properties of these materials.

Spectroscopic Data (Note on Availability)

Detailed and verifiable spectroscopic data for **2,5-dibromobenzonitrile**, including ^1H NMR, ^{13}C NMR, IR, and mass spectra, are not consistently available in the public domain. Researchers are advised to consult the certificate of analysis from their commercial supplier or to perform their own spectroscopic analysis for definitive characterization.

General Spectroscopic Features to Expect:

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with a trisubstituted benzene ring.
- ^{13}C NMR: The carbon NMR spectrum should display signals for the seven carbon atoms, including the nitrile carbon and the two bromine-substituted aromatic carbons.
- IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm^{-1} .

- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 260.91 g/mol, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

A complete and specific Safety Data Sheet (SDS) for **2,5-dibromobenzonitrile** (CAS 57381-41-6) is not readily available in public databases. However, based on the known hazards of similar brominated aromatic compounds and nitriles, the following precautions are recommended:

- **General Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including gloves (nitrile or neoprene), safety goggles, and a lab coat.
- **Fire Safety:** The compound is combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Experimental Protocol: A Representative Suzuki Coupling Reaction (General Guidance)

A specific, validated experimental protocol for a Suzuki coupling reaction starting with **2,5-dibromobenzonitrile** is not widely published. The following is a general procedure that can be adapted and optimized by researchers.

Objective: To synthesize a biaryl compound via a Suzuki coupling reaction between **2,5-dibromobenzonitrile** and a generic arylboronic acid.

Materials:

- **2,5-Dibromobenzonitrile**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dpf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane and water)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a flame-dried Schlenk flask, combine **2,5-dibromobenzonitrile** (1.0 eq), the arylboronic acid (1.1-1.5 eq per bromine), and the base (2.0-3.0 eq per bromine).
- Add the palladium catalyst (typically 1-5 mol%).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol. The specific catalyst, base, solvent, temperature, and reaction time will need to be optimized for the specific substrates being used.

Conclusion

2,5-Dibromobenzonitrile is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials. Its well-defined physical properties and predictable reactivity in cross-coupling reactions make it an essential tool for organic chemists. While detailed spectral and safety data should be obtained from reliable sources, the information presented in this guide provides a solid foundation for researchers and scientists to effectively and safely utilize this important compound in their work.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 13450521, 2,4-Dibromobenzonitrile." PubChem, [Link]. Accessed January 8, 2026.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 10978230, **2,5-Dibromobenzonitrile**." PubChem, [Link]. Accessed January 8, 2026.
- "Exploring the Synthesis Pathways and Reactivity of **2,5-Dibromobenzonitrile**." (2025-11-04). . Accessed January 8, 2026.
- "The Crucial Role of **2,5-Dibromobenzonitrile** in Modern Pharmaceutical Synthesis." (2025-12-30). . Accessed January 8, 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5-Dibromobenzonitrile | C7H3Br2N | CID 10978230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dibromobenzonitrile: Properties, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588832#2-5-dibromobenzonitrile-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com